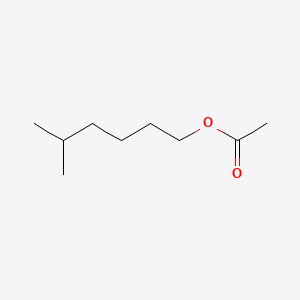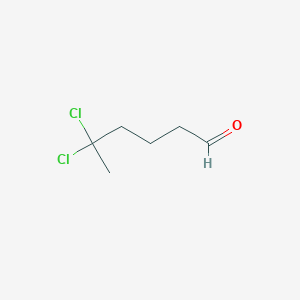
5,5-Dichlorohexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dichlorohexanal is an organic compound with the molecular formula C6H10Cl2O. It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the fifth carbon of a hexanal chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5,5-Dichlorohexanal can be synthesized through several methods. One common approach involves the chlorination of hexanal. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dichlorohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,5-dichlorohexanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 5,5-dichlorohexanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: NaOCH3, other nucleophiles, often in polar aprotic solvents.
Major Products Formed
Oxidation: 5,5-Dichlorohexanoic acid.
Reduction: 5,5-Dichlorohexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,5-Dichlorohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research into its biological activity and potential as a bioactive compound is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5,5-Dichlorohexanal involves its reactivity with various biological and chemical targets. The presence of chlorine atoms enhances its electrophilicity, making it more reactive towards nucleophiles. This property is exploited in various chemical reactions where this compound acts as an electrophilic reagent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorohexanal: Similar structure but with chlorine atoms on the second and third carbons.
1,5-Dichlorohexane: A dichlorinated hexane with chlorine atoms on the first and fifth carbons.
5,7-Dichlorokynurenic acid: A dichlorinated derivative of kynurenic acid.
Uniqueness
5,5-Dichlorohexanal is unique due to the specific positioning of chlorine atoms, which imparts distinct reactivity and properties compared to other dichlorinated compounds. This positioning influences its chemical behavior, making it suitable for specific applications in synthesis and research .
Eigenschaften
CAS-Nummer |
165260-19-5 |
|---|---|
Molekularformel |
C6H10Cl2O |
Molekulargewicht |
169.05 g/mol |
IUPAC-Name |
5,5-dichlorohexanal |
InChI |
InChI=1S/C6H10Cl2O/c1-6(7,8)4-2-3-5-9/h5H,2-4H2,1H3 |
InChI-Schlüssel |
HRYAOODZAIZDHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


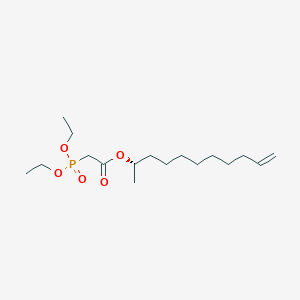
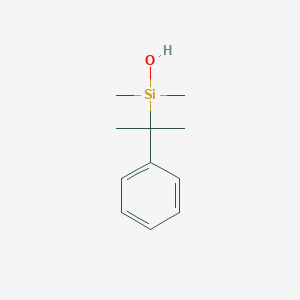
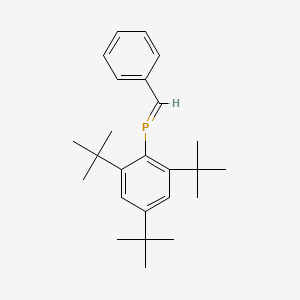

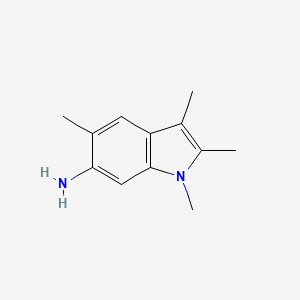
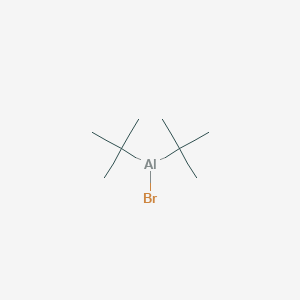

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)

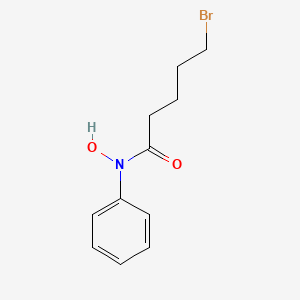
![1-Methyl-4-[2-(4-methylsulfonylphenyl)-1-cyclopentenyl]benzene](/img/structure/B12565112.png)
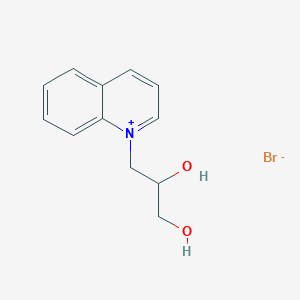
![5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile](/img/structure/B12565117.png)
